molecular formula C7H4BrF3S B1524088 4-Bromo-2-(trifluoromethyl)benzenethiol CAS No. 1208075-10-8

4-Bromo-2-(trifluoromethyl)benzenethiol

Cat. No. B1524088
M. Wt: 257.07 g/mol
InChI Key: XBPGBNVNPXUGPS-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)benzenethiol” is a chemical compound with the molecular formula C7H4BrF3S . It is a derivative of benzenethiol, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom and another hydrogen atom is replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenethiol” consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

    • Application: This compound has an antimicrobial effect .
    • Results: The compound is effective in inhibiting microbial growth .
  • 4-Bromobenzotrifluoride

    • Application: This compound is used in the Suzuki-Miyaura reaction , a type of cross-coupling reaction, to form biaryl compounds.
    • Results: The reaction results in the formation of a biaryl compound .
  • 4-Bromo-2-(trifluoromethyl)aniline

    • Application: This compound is used in various chemical reactions .
    • Results: The outcomes would also depend on the specific reaction .
  • 4-(Trifluoromethyl)benzenethiol

    • Application: This compound is used in various chemical reactions .
    • Results: The outcomes would also depend on the specific reaction .
  • 4-Bromobenzotrifluoride

    • Application: This compound is used in the Suzuki-Miyaura reaction , a type of cross-coupling reaction, to form biaryl compounds.
    • Results: The reaction results in the formation of a biaryl compound .
  • Benzenamine, 4-bromo-2-(trifluoromethyl)-

    • Application: This compound is used in various chemical reactions .
    • Results: The outcomes would also depend on the specific reaction .
  • 4-(Trifluoromethyl)benzenethiol

    • Application: This compound is used in various chemical reactions .
    • Results: The outcomes would also depend on the specific reaction .
  • 4-Bromobenzotrifluoride

    • Application: This compound is used in the Suzuki-Miyaura reaction , a type of cross-coupling reaction, to form biaryl compounds.
    • Results: The reaction results in the formation of a biaryl compound .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPGBNVNPXUGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzenethiol

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromo-2-trifluoromethyl-benzene sulfonyl chloride (9.38 g, 29 mmol) in dioxane (45 mL) and water (10 mL) was added tris-(2-carboxyethyl)phosphine hydrochloride (34.4 g, 118 mmol) and the reaction mixture was refluxed for 5 h, then cooled down, and partitioned between water and dichloromethane. The aqueous layer was extracted with dichloromethane and combined organic layers were washed with water then dried over sodium sulfate and concentrated in vacuo to afford the title compound (7.00 g, 94%) as a colorless liquid. MS (EI): 254.9 (M−H)−.
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To as solution of 4-bromo-2-trifluoromethyl-benzenesulfonyl chloride (4.85 g) in dioxane (29 ml) was added at 22° C. water (6.5 ml) and tris-(2-carboxyethyl)phosphine hydrochloride (17.3 g) and the mixture was heated to reflux temperature for 6 h. The cooled mixture was partitioned between water and dichloromethane, the organic layer was washed with water, dried and evaporated give pure 4-bromo-2-trifluoromethyl-benzenethiol (3.85 g) as a colorless liquid. MS: 257.2 and 255.1 [M−H]−.
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-2-trifluoromethyl-benzenesulfonyl chloride (375 g, 1.16 mol) was dissolved in toluene (1.5 L) and a solution of triphenylphosphine (994 g, 3.79 mol) in toluene (1.5 L) was added at 5-10° C. within 45 min. The yellow suspension was stirred at 0-5° C. for min, then water (360 mL) was added at 5-12° C. (strongly exothermic) and the resulting colorless suspension was stirred for 20 min at room temperature. After filtration, the precipitate was washed with toluene (1 L). The combined organics were extracted with a potassium hydroxide solution (1M in water, 2.8 L). During extraction, 3 layers were formed. The upper layer was discarded, the other two were washed with toluene (1 L). The aqueous phase was acidified to pH 3-4 by addition of citric acid (280 g, 1.46 mol). After addition of n-heptane (1 L), the precipitate was filtered off and washed with n-heptane (500 mL). The layers of the combined filtrate were separated and the aqueous phase was extracted with n-heptane (1.5 L). The combined organic extracts were dried over sodium sulfate. Silica gel (250 g) was then added, the slurry was stirred for 10 min at room temperature, filtered and the filtered silica gel washed with n-heptane (1 L). The combined filtrate was concentrated and dried in vacuo at 45° C. to afford 291.2 g (98%) of the title compound as a colorless liquid that was used without further purification in the next step. MS (EI): m/z=256.9, 254.9 [M+H]+. 1H NMR (CDCl3, 400 MHz): δ 3.76 (q, J=2.8 Hz, 1H), 7.26 (d, J=8.3 Hz, 1H), 7.48 (dd, J=2.0 Hz, 8.5 Hz, 1H), 7.75 (d, J=1.9 Hz, 1H).
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
994 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
280 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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